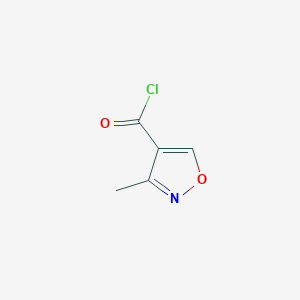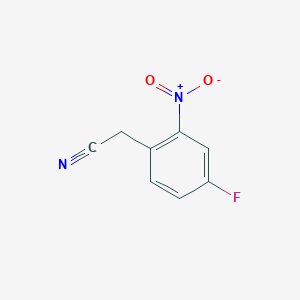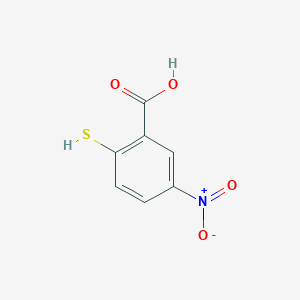
8-Hidroxi-1-naftaldehído
Descripción general
Descripción
8-Hydroxy-1-naphthaldehyde is an organic compound with the molecular formula C11H8O2. It is a derivative of naphthalene, featuring a hydroxyl group at the 8th position and an aldehyde group at the 1st position. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.
Aplicaciones Científicas De Investigación
8-Hydroxy-1-naphthaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Related compounds such as copper (ii) 2-hydroxy-1-naphthaldehyde complexes have been studied for their anticancer properties . These complexes target multiple oncoproteins, indicating a multi-targeted approach to cancer therapy .
Mode of Action
Related compounds exhibit chemotherapeutic effects by generating reactive oxygen species (ros) and arresting the cell cycle in the g0/g1 phase . They also activate apoptotic and autophagic pathways in cells .
Biochemical Pathways
Related compounds have been shown to induce endoplasmic reticulum stress-mediated apoptosis, inhibit topoisomerase-1, and damage cancer dna through a ros-mediated mechanism . This suggests that 8-Hydroxy-1-naphthaldehyde may also influence similar pathways.
Result of Action
Related compounds have been shown to exhibit chemotherapeutic effects, including the generation of ros, cell cycle arrest, activation of apoptotic and autophagic pathways, and dna damage . These effects suggest potential anticancer activity.
Análisis Bioquímico
Biochemical Properties
8-Hydroxy-1-naphthaldehyde plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases, which are compounds formed by the reaction of an aldehyde with an amine. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with metal ions, which can then interact with enzymes and proteins, potentially altering their activity. The nature of these interactions often involves coordination bonds between the metal ion and the functional groups of the enzyme or protein, leading to changes in the enzyme’s conformation and activity .
Cellular Effects
8-Hydroxy-1-naphthaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with DNA, potentially leading to changes in gene expression. Additionally, its ability to form complexes with metal ions can influence cellular metabolism by altering the activity of metalloenzymes, which are enzymes that require metal ions for their activity .
Molecular Mechanism
The molecular mechanism of 8-Hydroxy-1-naphthaldehyde involves its ability to form Schiff bases and metal complexes. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, the formation of a Schiff base with an enzyme’s active site can inhibit the enzyme’s activity by blocking substrate binding. Alternatively, the formation of a metal complex can activate an enzyme by stabilizing its active conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxy-1-naphthaldehyde can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of light and oxygen. This degradation can lead to changes in its biochemical activity, potentially reducing its effectiveness in long-term experiments .
Dosage Effects in Animal Models
The effects of 8-Hydroxy-1-naphthaldehyde in animal models vary with dosage. At low doses, it can have beneficial effects, such as enhancing the activity of certain enzymes. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage. These toxic effects are likely due to the compound’s ability to form reactive oxygen species and its interactions with cellular components .
Metabolic Pathways
8-Hydroxy-1-naphthaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase, which converts it into 8-hydroxy-1-naphthoic acid. This metabolic conversion can influence the compound’s activity and its interactions with other biomolecules. Additionally, the compound can affect metabolic flux by altering the activity of enzymes involved in key metabolic pathways .
Transport and Distribution
Within cells and tissues, 8-Hydroxy-1-naphthaldehyde is transported and distributed by various mechanisms. It can interact with transport proteins, which facilitate its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or the nucleus, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of 8-Hydroxy-1-naphthaldehyde can significantly affect its activity and function. This compound can be directed to specific cellular compartments by targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with DNA and affect gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Hydroxy-1-naphthaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 1-naphthaldehyde. This process typically uses reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid (CH3COOH) to introduce the hydroxyl group at the desired position .
Industrial Production Methods: In industrial settings, the synthesis of 8-Hydroxy-1-naphthaldehyde often involves the use of more efficient and scalable methods. For instance, the compound can be produced via the reaction of 1-naphthaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium hydroxide (NaOH). This method is advantageous due to its high yield and relatively mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-hydroxy-1-naphthoic acid using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The hydroxyl group can participate in substitution reactions, such as the formation of Schiff bases when reacted with primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Primary amines in the presence of an acid catalyst.
Major Products Formed:
Oxidation: 8-Hydroxy-1-naphthoic acid.
Reduction: 8-Hydroxy-1-naphthylmethanol.
Substitution: Schiff bases and other derivatives.
Comparación Con Compuestos Similares
4-Hydroxy-1-naphthaldehyde: Similar in structure but with the hydroxyl group at the 4th position.
2-Hydroxy-1-naphthaldehyde: Another isomer with the hydroxyl group at the 2nd position, used in different synthetic applications.
Uniqueness: 8-Hydroxy-1-naphthaldehyde is unique due to its specific positioning of functional groups, which allows for distinct reactivity patterns and applications. Its ability to form stable Schiff bases and its role in generating ROS for anticancer activity set it apart from its isomers .
Propiedades
IUPAC Name |
8-hydroxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUYQHCPNSUTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480326 | |
| Record name | 8-Hydroxynaphthalene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35689-26-0 | |
| Record name | 8-Hydroxynaphthalene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical reactions 8-Hydroxy-1-naphthaldehyde is known to undergo?
A1: 8-Hydroxy-1-naphthaldehyde exhibits interesting reactivity with various reagents. Here are some key reactions:
- Oxidation: It readily oxidizes in air to form 8-hydroxy-1-naphthoic acid. []
- Condensation Reactions: It undergoes condensation reactions with hydrazine to yield 1H-benzo[de]cinnoline. [] It can also react with amines, leading to the formation of azomethines or naphthofurans depending on the substituents on the amine. []
Q2: What is the significance of the peri-heterocyclization reaction involving 8-Hydroxy-1-naphthaldehyde?
A2: This reaction provides a synthetic route to naphtho[1,8-bc]pyran derivatives, also known as oxaphenalenes. Some oxaphenalenes, particularly those with a nitro group at the 2-position, have shown potent mutagenic activity in mammal cells. [] Therefore, this reaction pathway is of interest for developing biologically active compounds.
Q3: Are there any spectroscopic studies that provide information about the structure of 8-Hydroxy-1-naphthaldehyde?
A4: Yes, researchers have used Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy to study the products formed when 8-Hydroxy-1-naphthaldehyde reacts with a Fischer base. [, ] This technique helps elucidate the structure of the resulting compounds and provides insights into the reaction mechanism.
Q4: Has computational chemistry been used to study 8-Hydroxy-1-naphthaldehyde?
A5: Yes, theoretical studies have investigated the geometry and intramolecular hydrogen bonding in 8-Hydroxy-1-naphthaldehyde. [] These computational studies provide valuable information about the molecule's three-dimensional structure and how it might influence its interactions with other molecules.
Q5: How is 8-Hydroxy-1-naphthaldehyde typically synthesized?
A6: A dedicated synthesis method for 8-Hydroxy-1-naphthaldehyde has been reported. [] While the specific details of the synthesis are not provided in the abstract, it suggests a standardized procedure is available for obtaining this compound.
Q6: Has any research explored the potential applications of 8-Hydroxy-1-naphthaldehyde derivatives?
A7: While the provided abstracts don't delve into specific applications, the synthesis and study of nitro and bromo derivatives of 8-Hydroxy-1-naphthaldehyde [] suggest ongoing research to explore the properties and potential uses of this compound class.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione](/img/structure/B1626186.png)



![4-(1-Pyrrolidinyl)-2-[(2S)-2-pyrrolidinylmethyl]pyridine](/img/structure/B1626192.png)
